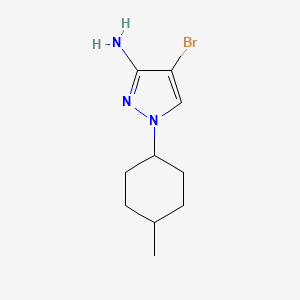

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine

Description

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative featuring a 4-methylcyclohexyl substituent at the N1 position and an amine group at the C3 position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and tunable electronic properties.

Properties

Molecular Formula |

C10H16BrN3 |

|---|---|

Molecular Weight |

258.16 g/mol |

IUPAC Name |

4-bromo-1-(4-methylcyclohexyl)pyrazol-3-amine |

InChI |

InChI=1S/C10H16BrN3/c1-7-2-4-8(5-3-7)14-6-9(11)10(12)13-14/h6-8H,2-5H2,1H3,(H2,12,13) |

InChI Key |

IDBUJAQQGLRJIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)N2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

Attachment of the methylcyclohexyl group: This step may involve a Grignard reaction or other alkylation methods to introduce the cyclohexyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling reactions: It can participate in Suzuki-Miyaura or other coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Variations

Physicochemical and Spectroscopic Properties

Biological Activity

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 258.16 g/mol. The presence of a bromine atom at the 4-position and a 4-methylcyclohexyl group at the 1-position contributes to its unique properties, including hydrophobic characteristics that may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions such as inflammation and cancer.

- Receptor Binding : Interaction studies indicate that it may bind to particular receptors, modulating signaling pathways critical for various biological processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. The IC50 values for related compounds often range from to , demonstrating potent cytotoxic effects while remaining non-cytotoxic to normal cells (IC50 > 100 μg/mL) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown effectiveness against both Gram-positive and Gram-negative bacteria through disk diffusion methods, with results indicating substantial inhibition zones compared to standard antibiotics like ampicillin and gentamicin .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar pyrazole derivatives, providing insights into the potential applications of this compound:

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, typically starting from simpler pyrazole derivatives through halogenation and cyclization processes. The ability to modify the cyclohexyl group allows for the generation of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.